![molecular formula C16H18ClNO3S3 B2958686 5-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1797844-92-8](/img/structure/B2958686.png)
5-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, 5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiol was synthesized by the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide and subsequent cyclization of the resulting amide in the presence of KOH . The condensation of the synthesized thiol with arylmethyl chlorides and amidomethyl halides gave S- and S,N-substituted triazole derivatives .Chemical Reactions Analysis
While specific chemical reactions involving 5-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide are not available, similar compounds have been synthesized and studied . The synthesis process involves reactions with thiosemicarbazide and subsequent cyclization .Scientific Research Applications
Antithrombotic Agent
The compound is known to act as an inhibitor of the blood coagulation factor Xa. It is used in prophylaxis and treatment of thromboembolic disorders, including myocardial infarction, angina pectoris, stroke, and deep venous thrombosis .
Clinical Development
It is under clinical development for the prevention and treatment of thromboembolic diseases due to its interaction with the S1 subsite, which allows for good oral bioavailability and high potency .
Pharmaceutical Applications
The compound has been discovered as a novel antithrombotic agent (BAY 59-7939) and is an oral, direct factor Xa inhibitor .
Material Science
The invention of new polymorphic and amorphous forms of the compound suggests applications in material science, particularly in creating different physical properties for drug formulation .
Synthesis Methods
Methods for producing this compound starting from specific precursors have been patented, indicating its importance in synthetic chemistry and drug production .
Future Directions
properties
IUPAC Name |
5-chloro-N-[(4-phenylsulfanyloxan-4-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S3/c17-14-6-7-15(22-14)24(19,20)18-12-16(8-10-21-11-9-16)23-13-4-2-1-3-5-13/h1-7,18H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSIHDSNASSNJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=C(S2)Cl)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide |
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